4-ethoxy-N-(3-ethylphenyl)benzamide
Description
Overview of Benzamide (B126) Chemical Scaffolds in Contemporary Academic Research
Benzamide and its derivatives are a cornerstone in medicinal chemistry and drug discovery. researchgate.netmdpi.com This class of organic compounds, characterized by a benzene (B151609) ring attached to an amide functional group, serves as a "privileged scaffold." columbia.edu This term signifies that the benzamide core structure is capable of binding to a wide range of biological targets, making it a frequent starting point for the development of new therapeutic agents. columbia.edu
The versatility of the benzamide scaffold allows for extensive chemical modification. mdpi.com By adding different functional groups at various positions on the benzene ring and the amide nitrogen, chemists can fine-tune the molecule's properties to achieve desired biological effects. This has led to the development of benzamide derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties. researchgate.netontosight.ai In contemporary research, scientists continue to explore novel benzamide structures to identify compounds with improved efficacy and selectivity for specific biological targets. nih.gov
Rationale for Investigating Novel Benzamide Compounds within Chemical Biology
The investigation of novel benzamide compounds like 4-ethoxy-N-(3-ethylphenyl)benzamide is driven by the constant need for new and improved tools in chemical biology and medicine. Chemical biology aims to understand and manipulate biological systems using chemical tools. Novel benzamide derivatives can act as molecular probes to study the function of proteins and other biomolecules. nih.gov
A key rationale is the pursuit of enhanced selectivity and potency. By synthesizing and screening new derivatives, researchers can identify compounds that interact with a specific biological target with high affinity, minimizing off-target effects. For example, modifications to the benzamide structure have been explored to develop inhibitors for enzymes like acetylcholinesterase (AChE) and beta-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com Furthermore, the exploration of new chemical space around the benzamide scaffold can lead to the discovery of compounds with entirely new mechanisms of action.
Scope and Objectives of Scholarly Inquiry into this compound
While specific research on this compound is not prominent, a hypothetical scholarly inquiry into this compound would likely follow established patterns for novel benzamide derivatives. The primary objectives would be to:
Synthesize and characterize the compound: This would involve developing an efficient synthesis route and confirming the structure and purity of this compound using analytical techniques such as NMR and mass spectrometry.
Investigate its physicochemical properties: Understanding properties like solubility, lipophilicity, and metabolic stability is crucial for predicting its behavior in biological systems.
Screen for biological activity: The compound would be tested in a variety of assays to determine if it exhibits any interesting biological effects, such as cytotoxicity against cancer cell lines, inhibition of microbial growth, or modulation of enzyme activity.
Elucidate the mechanism of action: If significant biological activity is observed, further studies would be conducted to identify the specific molecular target and understand how the compound exerts its effects.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-N-(3-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-13-6-5-7-15(12-13)18-17(19)14-8-10-16(11-9-14)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVRIVYBBXWHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethoxy N 3 Ethylphenyl Benzamide and Its Structural Analogues
Retrosynthetic Analysis and Strategic Disconnections for 4-ethoxy-N-(3-ethylphenyl)benzamide
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comhilarispublisher.com For this compound, the most logical and common disconnection is at the amide bond (C-N bond). amazonaws.com This bond is typically formed late in the synthesis due to its robustness and the reliability of amide bond formation reactions. amazonaws.com
This primary disconnection yields two key precursors:
4-ethoxybenzoic acid or its activated derivative: This component provides the benzoyl portion of the molecule.
3-ethylaniline (B1664132): This aniline (B41778) derivative provides the N-aryl group.
A secondary disconnection can be considered at the ether linkage of the 4-ethoxybenzoic acid, breaking it down to 4-hydroxybenzoic acid and an ethylating agent. However, introducing the ethoxy group early in the synthesis is often more efficient.
Development and Optimization of Synthetic Routes for this compound
The formation of the amide bond between 4-ethoxybenzoic acid and 3-ethylaniline is the critical step in the synthesis of this compound. Various methods have been developed and optimized for this transformation.
Conventional Amide Bond Formation Strategies
Traditional methods for forming amide bonds are well-established and widely used in organic synthesis. These methods typically involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
One of the most common approaches is the acid chloride and amine reaction . numberanalytics.com In this method, 4-ethoxybenzoic acid is first converted to its more reactive acid chloride, 4-ethoxybenzoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride then readily reacts with 3-ethylaniline to form the desired amide. This is a variation of the Schotten-Baumann reaction. youtube.comnih.gov
Another conventional strategy involves the use of coupling reagents . These reagents activate the carboxylic acid in situ, facilitating the reaction with the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP) to increase efficiency. ucl.ac.ukcatalyticamidation.info Other widely used coupling reagents in industrial settings include 1,1'-carbonyldiimidazole (B1668759) (CDI) and n-propylphosphonic acid anhydride (B1165640) (T3P). ucl.ac.uk
The direct condensation of a carboxylic acid and an amine is also possible but often requires high temperatures and the removal of water to drive the reaction to completion. numberanalytics.com
Green Chemistry Approaches and Sustainable Synthetic Protocols
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for amide synthesis, aligning with the principles of green chemistry. chemmethod.com These approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy. nih.gov
One such approach is the use of enol esters as acyl donors . For instance, vinyl benzoate (B1203000) can be used for the direct N-benzoylation of anilines under solvent-free and activation-free conditions. tandfonline.comtandfonline.com This method offers a cleaner and more eco-friendly alternative to traditional methods. tandfonline.comtandfonline.com
Enzymatic synthesis also presents a green alternative. numberanalytics.com Enzymes like lipases and proteases can catalyze amide bond formation with high selectivity, often under mild conditions and in non-aqueous solvents, thereby reducing waste generation. numberanalytics.comnih.govrsc.org
Catalytic Methods in Benzamide (B126) Synthesis
Catalytic methods for amide bond formation are of great interest as they can proceed with high efficiency and generate water as the only stoichiometric byproduct. catalyticamidation.info This represents a significant improvement over traditional methods that produce large quantities of waste. ucl.ac.ukcatalyticamidation.info
A variety of catalysts have been explored for direct amidation reactions:
Boron-based catalysts : Boric acid and its derivatives have proven to be effective catalysts for amidation. numberanalytics.comucl.ac.ukrsc.org Boric acid, in particular, is a low-cost and readily available catalyst that can be highly efficient, especially when water is removed azeotropically. ucl.ac.uk Boronic acids have also been shown to be effective, likely proceeding through the formation of a mixed anhydride as the active acylating agent. catalyticamidation.infosciepub.com
Metal-based catalysts : Transition metal catalysts, including those based on titanium, zirconium, copper, and nickel, have been successfully employed in amide synthesis. numberanalytics.comrsc.org For example, titanium(IV) isopropoxide and zinc(II) chloride can catalyze the formation of secondary and tertiary amides. rsc.org
These catalytic systems offer the advantage of milder reaction conditions and reduced waste compared to stoichiometric activating agents. ucl.ac.ukcatalyticamidation.info
Process Optimization and Scale-Up Considerations in this compound Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of the reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, several factors are crucial.
Key optimization parameters include:
Solvent Selection : The choice of solvent can significantly impact reaction rates, yields, and ease of product isolation. For industrial applications, factors such as cost, safety, and environmental impact are paramount.
Catalyst Loading : In catalytic reactions, minimizing the amount of catalyst used without compromising the reaction time and yield is a key goal. For instance, in boric acid-catalyzed amidations, studies have shown that increasing the catalyst loading can shorten reaction times, but a balance must be struck to maintain high yields and adhere to green chemistry principles. sciepub.com
Temperature and Reaction Time : Optimizing the reaction temperature and time is essential for maximizing product formation while minimizing side reactions and energy consumption.
Work-up and Purification : Developing an efficient and scalable purification process is critical. Crystallization is often a preferred method for isolating the final product in high purity. tandfonline.com
The use of an extraction-based reaction mechanism can also be beneficial for scale-up, as it can simplify the work-up process and allow for solvent recovery, making the process more economical and environmentally friendly. google.com
Synthetic Strategies for Derivatization and Scaffold Modification of this compound
The benzamide scaffold is highly versatile and allows for a wide range of structural modifications to explore structure-activity relationships and develop new compounds with desired properties. Derivatization can be performed on either the benzoyl or the N-aryl portion of the molecule.
Modifications to the Benzoyl Ring:
Substitution at other positions : Introducing various substituents (e.g., nitro, amino, halogen) on the benzoyl ring can significantly alter the electronic and steric properties of the molecule. For example, the synthesis of 4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide involves the amidation of a nitro-substituted benzoyl precursor.
Alteration of the ethoxy group : The ethoxy group can be replaced with other alkoxy groups or functional groups through nucleophilic substitution reactions to modulate properties like lipophilicity.
Modifications to the N-aryl Ring:
Varying the alkyl substituent : The ethyl group on the phenyl ring can be replaced with other alkyl or functional groups to probe the effect on biological activity.
Positional isomers : The position of the ethyl group can be moved to the ortho or para positions to create structural analogues. For example, 2-ethoxy-N-(4-ethylphenyl)benzamide is a known structural analogue.
General Derivatization Techniques:
Acylation and sulfonation : The amide nitrogen or other reactive sites on the molecule can be acylated or sulfonylated to introduce new functional groups. mdpi.com
Three-component derivatization : This protocol can be used to create diastereomeric derivatives, which is particularly useful for determining the enantiopurity of chiral compounds. acs.org
Reaction with derivatizing reagents : Reagents like benzylamine (B48309) or benzoyl chloride variants can be used to create derivatives for specific analytical purposes, such as enhancing detection in mass spectrometry. nih.govgoogle.com
These derivatization strategies provide a powerful toolkit for medicinal chemists to fine-tune the properties of the lead compound, this compound.
Advanced Structural Characterization and Conformational Analysis of 4 Ethoxy N 3 Ethylphenyl Benzamide
Application of Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
Advanced spectroscopic techniques are fundamental in determining the precise structure of a molecule. However, specific spectral data for 4-ethoxy-N-(3-ethylphenyl)benzamide are not available in published literature.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Systems
High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would provide information on the chemical environment of protons in the ethoxy group, the two aromatic rings, and the ethyl substituent. Similarly, ¹³C NMR would identify all unique carbon atoms in the molecule.
Table 1: Predicted ¹H NMR and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethoxy -CH₂- | Data not available | Data not available |
| Ethoxy -CH₃ | Data not available | Data not available |
| Ethyl -CH₂- | Data not available | Data not available |
| Ethyl -CH₃ | Data not available | Data not available |
| Aromatic CH | Data not available | Data not available |
| Aromatic C (quaternary) | Data not available | |
| Amide NH | Data not available | |
| Carbonyl C=O | Data not available |
Note: The table above is a template for the type of data that would be presented. No experimental or reliably predicted data for this compound could be located.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Vibrational Analysis
FTIR and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their vibrational modes. For this compound, these techniques would be expected to show characteristic absorption bands for the N-H and C=O bonds of the amide group, the C-O bond of the ether, and the various C-H and C=C bonds of the aromatic and aliphatic portions.
Table 2: Expected Vibrational Frequencies
| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch | Data not available | Data not available |
| C=O Stretch (Amide I) | Data not available | Data not available |
| N-H Bend (Amide II) | Data not available | Data not available |
| C-O-C Stretch (Ether) | Data not available | Data not available |
| Aromatic C-H Stretch | Data not available | Data not available |
| Aliphatic C-H Stretch | Data not available | Data not available |
Note: The table above indicates the expected regions for vibrational modes. Specific experimental data for this compound is not available.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
HRMS is employed to determine the exact molecular weight and elemental composition of a compound, as well as to study its fragmentation patterns under ionization. This analysis would confirm the molecular formula of this compound as C₁₇H₁₉NO₂.
No published HRMS data or fragmentation analysis for this compound could be found.
X-ray Crystallographic Analysis for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
A search for crystal structure data for this compound in crystallographic databases yielded no results. Therefore, no information on its solid-state molecular architecture or intermolecular interactions is available.
Conformational Landscape Exploration and Energetic Analysis via Computational Chemistry
Computational chemistry methods, such as Density Functional Theory (DFT), are used to model the conformational landscape of a molecule and to calculate the relative energies of different conformers. This analysis would provide insight into the preferred three-dimensional shape of this compound in the gas phase or in solution.
No computational studies on the conformational analysis of this compound have been published.
Computational Chemistry and in Silico Investigations of 4 Ethoxy N 3 Ethylphenyl Benzamide
Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of a molecule like 4-ethoxy-N-(3-ethylphenyl)benzamide. These methods provide insights into the molecule's three-dimensional structure, electron distribution, and orbital energies, which are crucial for understanding its stability and potential interactions.
Detailed Research Findings: DFT studies on benzamide (B126) derivatives typically employ methods like B3LYP with a basis set such as 6-311G(d,p) to optimize the molecular geometry and calculate key electronic parameters. researchgate.netrsc.org For this compound, such calculations would determine bond lengths, bond angles, and dihedral angles, revealing the most stable spatial arrangement of its ethoxy and ethylphenyl groups relative to the central benzamide core.
A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the oxygen of the ethoxy group, indicating sites prone to electrophilic attack and hydrogen bonding. rsc.org
Table 1: Representative Quantum Chemical Descriptors for a Benzamide Analog This table illustrates typical data obtained from DFT calculations for benzamide-like molecules. The values are representative and not specific to this compound.
| Descriptor | Representative Value | Significance |
| EHOMO | -6.5 eV | Electron-donating capability |
| ELUMO | -1.8 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Molecular polarity |
| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron configuration |
Molecular Docking Simulations for Ligand-Target Interaction Prediction with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For this compound, docking simulations would be used to screen it against various receptors and predict its binding affinity and mode.
Detailed Research Findings: In studies of analogous benzamide inhibitors, docking is used to place the ligand into the active site of a target protein. nih.govscialert.netdergipark.org.tr For instance, benzamide derivatives have been docked against targets like the bacterial cell division protein FtsZ and human topoisomerase enzymes. nih.govdergipark.org.tr The process involves a scoring function that estimates the binding free energy, with more negative scores indicating stronger predicted affinity.
A hypothetical docking of this compound into a protein's active site would reveal key interactions. The carbonyl oxygen of the amide group is a common hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. mdpi.com The aromatic rings can form pi-pi stacking or hydrophobic interactions with amino acid residues like tyrosine, phenylalanine, or tryptophan. The ethoxy and ethyl groups would likely engage in hydrophobic interactions within the binding pocket. The results would elucidate a plausible mechanism of action at the molecular level.
Table 2: Example of Molecular Docking Results for a Benzamide Derivative with a Target Protein This table presents hypothetical interactions and scores, illustrating typical docking output.
| Interacting Residue | Interaction Type | Distance (Å) |
| TYR 88 | Pi-Pi Stacking | 4.5 |
| GLN 121 | Hydrogen Bond (with C=O) | 2.9 |
| LEU 154 | Hydrophobic | 3.8 |
| ASN 122 | Hydrogen Bond (with N-H) | 3.1 |
| VAL 156 | Hydrophobic | 4.1 |
| Binding Affinity | -8.2 kcal/mol | Predicted Binding Energy |
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is crucial for assessing the stability of a docked complex and observing conformational changes in both the ligand and the receptor.
Detailed Research Findings: For a complex of this compound with a biological receptor, an MD simulation would typically be run for a duration of nanoseconds to microseconds. nih.govnih.gov Key analyses performed during and after the simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov
Another critical analysis is the monitoring of intermolecular hydrogen bonds between the ligand and protein. MD simulations can reveal the persistence of hydrogen bonds identified in docking and the formation of new, transient water-bridged interactions. nih.gov The Root Mean Square Fluctuation (RMSF) of protein residues can also be calculated to identify which parts of the protein become more or less flexible upon ligand binding. These simulations provide a more realistic and robust assessment of the binding stability than docking alone.
Table 3: Representative RMSD Data from an MD Simulation This data illustrates the stability of a hypothetical ligand-protein complex over time.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.4 | 1.8 |
| 30 | 1.3 | 1.7 |
| 40 | 1.5 | 1.9 |
| 50 | 1.4 | 1.8 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For this compound, a QSAR study would involve synthesizing and testing a series of its analogues with varied substituents to build a predictive model.
Detailed Research Findings: QSAR studies on benzamide analogues have successfully modeled their antimicrobial and anticancer activities. nih.govunair.ac.id These studies calculate a wide range of molecular descriptors (e.g., topological, electronic, and steric) for each analogue and then use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). unair.ac.idnih.gov
A successful QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²). nih.govunair.ac.id The resulting equation can highlight which molecular properties are most important for activity. For example, a model might show that increased lipophilicity and the presence of a hydrogen bond donor at a specific position enhance the desired biological effect. This information is invaluable for guiding the design of new, more potent analogues.
Table 4: Example of a QSAR Equation and its Statistical Validation This table shows a representative QSAR model for a series of benzamide analogues, adapted from published studies.
| Parameter | Value/Equation |
| QSAR Equation | pIC₅₀ = 0.74 * LogP - 0.21 * MR + 0.95 * (H-donors) + 2.15 |
| R² (Correlation Coefficient) | 0.85 |
| Q² (Cross-validation) | 0.71 |
| F-statistic | 13.1 |
| Number of Compounds (n) | 30 |
In Vitro Biological Target Engagement and Mechanistic Evaluation of 4 Ethoxy N 3 Ethylphenyl Benzamide
Enzyme Inhibition Assays and Kinetic Characterization
There is currently no publicly available information on the inhibitory activity of 4-ethoxy-N-(3-ethylphenyl)benzamide against any specific enzymes. To assess this, a series of enzyme inhibition assays would be required.
Hypothetical Research Approach:
Enzyme Panel Screening: The compound would first be screened against a broad panel of enzymes to identify potential targets.
IC50 Determination: For any identified target, concentration-response assays would be performed to determine the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit the enzyme's activity by 50%.
Kinetic Characterization (Ki Determination): Further mechanistic studies would be conducted to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Data Table Placeholder:
Since no data is available, a representative data table for enzyme inhibition is shown below for illustrative purposes.
| Enzyme Target | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
Receptor Binding Studies and Ligand-Target Affinity Determinations
No studies have been published that investigate the binding of this compound to any biological receptors. Receptor binding assays are fundamental in determining if a compound can interact with and potentially modulate the function of a receptor.
Hypothetical Research Approach:
Radioligand Binding Assays: These assays would measure the ability of this compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (Ki).
Affinity Constant Determination: The equilibrium dissociation constant (Kd) could also be determined to quantify the affinity of the compound for the receptor.
Data Table Placeholder:
The following is an example of how receptor binding data would be presented.
| Receptor Target | Binding Affinity (Ki, nM) | Radioligand Used |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
Protein-Ligand Interaction Studies using Biophysical Methods
There is no information available from biophysical studies such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the interaction between this compound and any protein target.
Hypothetical Research Approach:
Surface Plasmon Resonance (SPR): SPR would be used to measure the kinetics of binding, including the association (ka) and dissociation (kd) rate constants, between the compound and a purified protein target immobilized on a sensor chip.
Isothermal Titration Calorimetry (ITC): ITC would directly measure the heat changes upon binding of the compound to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Data Table Placeholder:
An illustrative table for biophysical interaction data is provided below.
| Protein Target | Method | Binding Affinity (Kd) | Association Rate (ka, M⁻¹s⁻¹) | Dissociation Rate (kd, s⁻¹) |
| Data Not Available | SPR | N/A | N/A | N/A |
| Data Not Available | ITC | N/A | N/A | N/A |
Cell-Based Assays for Molecular Pathway Modulation
No cell-based assay results have been reported for this compound to demonstrate its effect on intracellular signaling pathways.
Hypothetical Research Approach:
Reporter Gene Assays: If the compound is found to bind to a nuclear receptor or modulate a transcription factor, reporter gene assays could be used to quantify the resulting changes in gene expression.
Protein Phosphorylation Analysis: Techniques like Western blotting or ELISA could be employed in relevant cell lines to determine if the compound affects the phosphorylation status of key proteins within a signaling cascade, which is a common mechanism of pathway modulation.
Data Table Placeholder:
A sample table for cell-based assay results is shown below.
| Cell Line | Assay Type | Pathway Targeted | Observed Effect | EC50/IC50 (µM) |
| N/A | Reporter Gene | Data Not Available | N/A | N/A |
| N/A | Phosphorylation | Data Not Available | N/A | N/A |
Investigation of Specific Molecular Interactions in Recombinant Protein Systems
There is no research available detailing the investigation of specific molecular interactions of this compound using recombinant protein systems. Such studies are crucial for understanding the precise binding mode and for structure-activity relationship (SAR) studies.
Hypothetical Research Approach:
Site-Directed Mutagenesis: By creating mutations in the amino acid sequence of a recombinant protein target, researchers could identify the key residues that are critical for the binding of this compound.
X-ray Crystallography or NMR Spectroscopy: These structural biology techniques could be used to determine the three-dimensional structure of the compound in complex with its protein target, revealing the specific atomic interactions.
Structure Activity Relationship Sar Studies and Rational Design Principles for 4 Ethoxy N 3 Ethylphenyl Benzamide Derivatives
Systematic Modification of the 4-ethoxy Moiety and Its Influence on Target Binding and Biological Activity
The ethoxy group, with its specific size and lipophilicity, appears to be favorable for activity in many cases. For instance, in a series of 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, the presence of an aryloxy substituent at a similar position was found to be advantageous. mdpi.com The replacement of a 4-fluorophenoxy moiety with a hydrogen atom resulted in a significant decrease in activity, highlighting the importance of a substituent at this position. mdpi.com
Studies on dopamine (B1211576) receptor ligands have also shed light on the role of para-substituents on the benzamide (B126) ring. Polar substituents at the 4-position can influence binding affinity, suggesting that the electronic properties and hydrogen bonding capacity of the substituent are important factors. nih.gov While not a direct modification of the ethoxy group itself, this highlights the sensitivity of the 4-position to substitution and its impact on receptor interaction.
The following table summarizes the influence of modifications at the 4-position of the benzamide ring on biological activity in related compound series.
| Compound Series | Modification at 4-Position | Effect on Activity | Reference |
| 2-Phenoxybenzamides | Replacement of 4-fluorophenoxy with H | Decreased antiplasmodial activity | mdpi.com |
| Substituted Benzamides (Dopamine Ligands) | Polar H-bond donating/accepting group | Enhanced binding affinity to D4 receptor mutant | nih.gov |
| 2-Ethoxybenzamide Derivatives | Ethoxy group present | Potent PTP1B inhibition | nih.gov |
Exploration of Substituent Effects on the N-(3-ethylphenyl) Moiety and Core Benzamide Ring
The N-(3-ethylphenyl) portion of the molecule and the central benzamide ring are critical for defining the compound's interaction with its biological target. Systematic exploration of substituents on these moieties has revealed key determinants of activity.
N-(3-ethylphenyl) Moiety: The substitution pattern on the N-phenyl ring is a crucial factor. The position and nature of the substituent can significantly alter the compound's potency and selectivity. For instance, in a series of N-arylated benzamides, the substitution pattern on the N-aryl ring was a key determinant of tyrosinase inhibitory activity. nih.gov The presence of an ethyl group at the 3-position, as in the parent compound, suggests a specific hydrophobic pocket in the target's binding site that accommodates this group. Altering the size or position of this alkyl group would likely impact binding affinity.
Core Benzamide Ring: The benzamide core itself is a rigid scaffold that orients the key interacting groups. Modifications to this ring system can have profound effects. For example, introducing substituents on the benzamide ring can alter the electronic distribution and steric profile of the molecule. In some benzamide series, introducing electron-withdrawing or electron-donating groups has been shown to modulate biological activity. rroij.com Furthermore, attempts to replace the central benzamide ring with heterocycles in some compound series have often led to a loss of potency, indicating a strict structural requirement for the benzamide core in those particular interactions. researchgate.net
Research on other benzamide derivatives has consistently shown that the substitution on the benzamide ring is critical. For instance, in a study of benzamides as FtsZ inhibitors, the presence of specific substituents on the benzamide ring was essential for potent antimicrobial activity. nih.gov Similarly, for substituted benzamide ligands targeting dopamine receptors, polar substituents on the benzamide ring were found to be critical for the observed structure-activity relationship. nih.gov
The following table presents data on how substitutions on the N-phenyl and benzamide rings affect activity in related benzamide series.
| Moiety Modified | Substituent Change | Observed Effect | Compound Series Context | Reference |
| N-Aryl Ring | Varied substitutions | Modulated tyrosinase inhibition | N-arylated 4-yl-benzamides | nih.gov |
| Benzamide Ring | Introduction of heterocycles | Failed to enhance potency | Piperidyl benzamides | researchgate.net |
| Benzamide Ring | 2,6-difluoro substitution | Potent anti-staphylococcal activity | FtsZ inhibitors | nih.gov |
| Benzamide Ring | Polar meta (5-) and para (4-) substituents | Enhanced D4 dopamine receptor binding | Dopamine receptor ligands | nih.gov |
Derivation of SAR Principles for Optimized In Vitro Activity and Selectivity
Based on the systematic modifications of the 4-ethoxy-N-(3-ethylphenyl)benzamide scaffold, several key structure-activity relationship (SAR) principles can be derived to guide the optimization of in vitro activity and selectivity.
A crucial principle is the favorability of an alkoxy group at the 4-position of the benzamide ring. The ethoxy group, in particular, appears to provide a good balance of lipophilicity and size for effective binding in various biological systems. mdpi.comnih.gov Replacing it with a smaller or more polar group can be detrimental to activity. mdpi.com
Another key finding is the importance of the substitution pattern on the N-phenyl ring. The presence and positioning of substituents like the ethyl group on the N-phenyl ring are critical for achieving high potency, suggesting a specific fit into a hydrophobic pocket of the target protein. nih.gov
The integrity of the benzamide core is often essential. Attempts to replace it with other linkers or heterocyclic systems have, in many cases, resulted in a loss of activity, highlighting its role as a crucial scaffold. researchgate.net However, strategic substitution on the benzamide ring itself can enhance activity. For example, the introduction of polar or halogenated substituents can lead to improved binding affinity and selectivity. nih.govnih.gov
Selectivity is often achieved by exploiting subtle differences in the binding sites of related targets. For example, in the case of dopamine receptor ligands, specific substitutions on the benzamide ring led to enhanced affinity for the D4 receptor subtype over the D2 receptor. nih.gov Similarly, in the development of PTP1B inhibitors, modifications to the benzamide scaffold resulted in significant selectivity over the related T-cell PTPase. nih.gov
Rational Design Strategies for Novel Benzamide Analogues Based on the this compound Scaffold
The SAR principles derived from studies of this compound and related structures provide a strong foundation for the rational design of novel analogues with improved properties.
One promising strategy involves the exploration of bioisosteric replacements for the ethoxy group. While ethoxy is often beneficial, other groups with similar steric and electronic properties could be explored to fine-tune activity and pharmacokinetic profiles. For instance, groups like a cyclopropyloxy or a small fluoroalkoxy group could be considered.
Further optimization of the N-(3-ethylphenyl) moiety is another key avenue. This could involve exploring alternative substitution patterns on the phenyl ring or even replacing the phenyl ring with other aromatic or heteroaromatic systems to probe for additional interactions with the target. The goal would be to enhance binding affinity and selectivity.
Computational modeling and docking studies can play a significant role in guiding these design efforts. mdpi.com By building a model of the target's binding site, it becomes possible to virtually screen novel analogues and prioritize those with the highest predicted affinity and best fit. This approach can help in understanding how different substituents interact with specific amino acid residues in the binding pocket. nih.gov
Another rational design approach is the use of fragment-based drug discovery. By identifying key binding fragments from the this compound scaffold, it may be possible to link them in novel ways or combine them with other fragments to create entirely new chemical entities with desired biological activities.
Advanced Mechanistic Investigations of 4 Ethoxy N 3 Ethylphenyl Benzamide at the Molecular Level
Elucidation of Binding Modes and Key Intermolecular Interactions within Target Binding Pockets
There is no available research that specifically details the binding mode of 4-ethoxy-N-(3-ethylphenyl)benzamide with any biological target. Such an analysis would typically involve techniques like X-ray crystallography or computational docking studies, which have not been published for this compound.
Analysis of Conformational Changes in Target Proteins upon this compound Binding
Similarly, the scientific literature lacks studies that have investigated conformational changes in proteins as a result of binding to this compound. This type of research often employs methods like nuclear magnetic resonance (NMR) spectroscopy or fluorescence resonance energy transfer (FRET), for which no data is available for this specific compound.
Characterization of Allosteric Modulation Mechanisms (if applicable)
The potential for this compound to act as an allosteric modulator has not been explored in any published research. Characterizing such mechanisms would require specific assays to demonstrate binding at a site distinct from the primary active site and a resulting modulation of protein activity.
Studies on Reversible vs. Irreversible Binding Characteristics
No studies have been conducted to determine whether the binding of this compound to a target is reversible or irreversible. This would necessitate kinetic studies measuring association and dissociation rates.
Dynamic Ligand-Target Interactions and Kinetic Behavior
The dynamic interactions and kinetic profile of this compound with any biological target remain uninvestigated. Such studies are crucial for a comprehensive understanding of a compound's mechanism of action at a molecular level.
Future Directions and Perspectives in Academic Research on 4 Ethoxy N 3 Ethylphenyl Benzamide
Development of Advanced Synthetic Methodologies for Enhanced Structural Diversity
The future study of 4-ethoxy-N-(3-ethylphenyl)benzamide will benefit significantly from the development of more sophisticated and efficient synthetic strategies. Traditional methods of amide bond formation, while reliable, often have limitations regarding substrate scope and functional group tolerance. Advanced methodologies are emerging that promise to accelerate the creation of diverse libraries of analogues, enabling a more thorough exploration of the structure-activity relationship (SAR).
Modern synthetic chemistry is moving towards modular and versatile platforms. For instance, a molybdenum-catalyzed intermolecular deoxygenative benzene-forming reaction has been reported for synthesizing a wide range of unsymmetrically substituted benzenes, which could be adapted for creating novel benzamide (B126) precursors. researchgate.net Another key area is the late-stage functionalization of complex molecules. The development of techniques like amide-facilitated distal C–H alkynylation, using iridium catalysis, allows for the precise modification of a molecule at positions previously difficult to access. acs.org This method enables the introduction of functionalities that can serve as handles for further diversification, such as conversion into indoles, arylacetylenes, or triazoles. acs.org
These advanced methods offer a significant advantage over classical approaches by providing access to a broader chemical space with greater efficiency and selectivity. A diversity-oriented synthetic approach, perhaps combining cross-olefin metathesis with various ring-opening and amide bond-forming reactions, could be employed to generate a wide array of analogues of this compound. researchgate.net Such strategies are crucial for building libraries of related compounds necessary for screening and optimization.
| Method | Description | Advantages for Benzamide Analogue Synthesis |
| Traditional Amidation | Typically involves the coupling of a carboxylic acid (or its activated derivative) with an amine. | Well-established and reliable for many substrates. |
| Pd-Catalyzed C-N Cross-Coupling | Forms the amide bond by coupling an aryl halide or triflate with an amine, catalyzed by a palladium complex. This has become a useful method for synthesizing anilines and their derivatives. researchgate.net | Offers broad functional group tolerance and allows for the use of readily available starting materials. |
| Distal C-H Functionalization | Utilizes a directing group (like an amide) to catalytically activate and modify a specific C-H bond at a remote position on the molecule. acs.org | Enables late-stage modification of complex scaffolds, creating structural diversity without requiring de novo synthesis. acs.org |
| Diversity-Oriented Synthesis (DOS) | A strategy that aims to create a wide range of structurally diverse molecules from a common starting material through a series of branching reaction pathways. researchgate.net | Rapidly generates extensive chemical libraries for high-throughput screening to identify novel biological activities. researchgate.net |
| Flow Chemistry | Conducts chemical reactions in a continuous-flow reactor rather than in batches. | Improves reaction efficiency, safety, and scalability, allowing for faster optimization of reaction conditions for analogue synthesis. |
Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction for Benzamide Analogues
Key applications of AI/ML in this context include:
Virtual Screening and de Novo Design: Generative models can design novel benzamide structures from scratch that are predicted to have high affinity for a specific biological target. nih.gov Similarly, ML-based virtual screening can rapidly triage large virtual libraries to prioritize a smaller, more promising set of candidates for synthesis and testing. nih.gov
Property Prediction: AI models can be trained to predict various properties of designed analogues, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as target-specific activity. nih.gov This in silico prediction can significantly reduce the number of failed candidates in later experimental stages. For example, recent work on "Trustworthy Inverse Molecular Design" uses AI to align predictions with the physical realities of molecular dynamics, enhancing the reliability of the designed molecules. mpg.de
Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by AI, can propose viable and efficient synthetic routes for novel, computer-designed benzamide analogues. nih.gov
| AI/ML Application | Description | Potential Impact on Benzamide Research |
| Generative Models | Algorithms that create new data (in this case, molecular structures) based on patterns learned from existing data. nih.gov | Design of novel benzamide analogues with optimized properties that do not exist in current databases. |
| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate variations in molecular structure with changes in biological activity. | Predicts the potency and selectivity of new this compound analogues before synthesis. |
| Transfer Learning | A technique where a model trained on a large, general dataset is fine-tuned on a smaller, more specific dataset. nih.gov | Overcomes data scarcity by leveraging knowledge from broader chemical datasets to make accurate predictions for specific benzamide targets. nih.gov |
| Active Learning | An iterative process where the ML model intelligently selects the most informative new compounds to be synthesized and tested next, maximizing learning from minimal experiments. nih.gov | Accelerates the discovery of lead compounds by focusing resources on the most promising areas of the chemical space. |
| Structure-Based Prediction (e.g., AlphaFold) | Deep learning models that predict the 3D structure of proteins, which can then be used for docking studies with potential ligands. oxfordglobal.com | Enables structure-based design of benzamide analogues for novel or poorly characterized protein targets. oxfordglobal.com |
Exploration of Novel In Vitro Biological Targets and Pathways for Chemical Probe Development
While the initial research focus of a compound might be narrow, its structural motifs can hold potential for interacting with a wide range of biological targets. A key future direction for this compound is the systematic exploration of its potential as a chemical probe to investigate novel biological pathways. The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with diverse target classes.
Recent research on other novel benzamide derivatives has revealed a variety of biological activities that could be explored for analogues of this compound:
Cancer-Related Targets: A novel benzamide derivative, VKNG-2, was found to inhibit the ABCG2 transporter, a protein that confers multidrug resistance in colon cancer cells. nih.gov Another derivative, BJ-13, was shown to induce cancer cell death by accumulating reactive oxygen species (ROS) and causing mitochondrial dysfunction. nih.gov Furthermore, certain benzamides act as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in cancers like medulloblastoma. nih.gov
Metabolic Receptors: Structurally diverse benzamides have been discovered to be potent and selective agonists of the human β3-adrenergic receptor, a target for conditions like overactive bladder. nih.gov
Angiogenesis: Polyfluorinated benzamides have been evaluated as inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process in both normal physiology and diseases like cancer. nih.gov
By screening this compound and a library of its analogues against a wide panel of in vitro assays, researchers could uncover unexpected biological activities. Identifying a novel target interaction would open up new avenues of research, using the compound as a chemical probe to elucidate the function of that target and its role in disease.
| Novel Target/Pathway | Investigated Benzamide Class | Biological Effect | Potential Research Application |
| ABCG2 Transporter | Novel benzamide derivative (VKNG-2) | Reverses multidrug resistance in colon cancer cell lines by inhibiting drug efflux. nih.gov | Development of chemosensitizing agents for cancer therapy. |
| Mitochondrial Apoptotic Pathway | Benzamide derivative (BJ-13) | Induces reactive oxygen species (ROS) accumulation and caspase-dependent apoptosis in gastric cancer cells. nih.gov | Exploration of novel pro-apoptotic anticancer agents. nih.gov |
| Smoothened (SMO) Receptor | Novel benzamide derivatives | Acts as an antagonist, inhibiting the Hedgehog signaling pathway. nih.gov | Treatment of Hedgehog-dependent cancers, including those resistant to existing therapies. nih.gov |
| β3-Adrenergic Receptor | Structurally diverse reverse amides | Potent and selective receptor agonism. nih.gov | Investigation of treatments for metabolic disorders or overactive bladder. nih.gov |
| Angiogenesis | Polyfluorinated benzamides | Inhibition of microvessel outgrowth in rat aortic ring assays. nih.gov | Development of anti-angiogenic therapies for cancer and other diseases. nih.gov |
Collaborative Academic Research Initiatives and Open Science Contributions to Benzamide Chemistry
The complexity and cost of modern chemical research increasingly necessitate collaborative efforts. The future advancement of knowledge surrounding this compound and its chemical class will be significantly enhanced by fostering partnerships between academic institutions, research institutes, and industry.
Models for such collaboration are already in place. For example, large chemical companies have established Academic Research Alliances that bundle partnerships by topic and region, such as the North America Open Research Alliance (NARO) and the Joint Research Network for Advanced Materials & Systems (JONAS) in Europe. basf.com These alliances provide a framework for scientists from different institutions to work on challenging projects, facilitating a more rapid start to new research through pre-negotiated agreements. basf.combasf.com
Furthermore, the principles of open science are becoming central to accelerating scientific progress. This involves:
Open Data: Sharing raw experimental data, chemical structures, and biological screening results in public repositories.
Open Source Software: Developing and sharing computational tools, such as the AI/ML models discussed previously, for the benefit of the entire research community.
Open Access Publishing: Making research findings freely available to all, removing barriers to knowledge dissemination.
For a specialized compound like this compound, a collaborative, open-science approach would be invaluable. An academic consortium focused on benzamide chemistry could pool resources, share libraries of compounds, and distribute screening responsibilities. This would prevent duplicative efforts and leverage complementary expertise. The promotion of open science practices within such collaborations, as recognized by awards for researchers who champion this approach, ensures that the knowledge generated has the broadest possible impact. mpg.de
| Collaborative Model | Key Features | Relevance to Benzamide Research |
| Academic Research Alliances | Topic- and region-focused partnerships between industry and multiple academic institutions (e.g., BASF's NARO, CARA). basf.com | Provides funding, resources, and industry expertise to academic labs studying benzamides, accelerating the path from discovery to application. |
| Multi-Institutional Consortia | Groups of academic researchers from different universities who collaborate on a shared research goal. | Enables large-scale projects, such as screening a diverse benzamide library against hundreds of targets, which would be unfeasible for a single lab. |
| Open Science Platforms | Public databases and repositories for chemical structures, biological data, and computational models. | Allows for the aggregation of data on this compound and its analogues from various sources, facilitating meta-analyses and new discoveries. |
| Public-Private Partnerships (PPPs) | Collaborative ventures between government agencies, academic institutions, and private companies. | Can tackle high-risk, pre-competitive research, such as identifying and validating novel biological targets for the entire benzamide class. |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the molecular structure of 4-ethoxy-N-(3-ethylphenyl)benzamide?
- Methodological Answer : Utilize a combination of FT-IR (to identify functional groups like amide C=O stretching at ~1650–1680 cm⁻¹), ¹H and ¹³C NMR (to resolve aromatic protons, ethoxy groups, and amide linkages), and mass spectrometry (for molecular ion confirmation). Cross-validate with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments . For crystalline samples, X-ray crystallography (using SHELX software for refinement) provides definitive bond lengths and angles .
Q. How does alkaline hydrolysis affect this compound?
- Methodological Answer : Under NaOH, the amide bond hydrolyzes to form 4-ethoxybenzoic acid and 3-ethylaniline . Monitor reaction progress via HPLC or TLC (Rf shifts). Optimize conditions (temperature, NaOH concentration) to minimize side reactions. Environmental hydrolysis is negligible due to amide stability under ambient conditions, as seen in benzamide analogs .
Q. What are the primary synthetic routes for this compound?
- Methodological Answer :
- Route 1 : React 4-ethoxybenzoyl chloride with 3-ethylaniline in anhydrous dichloromethane, using triethylamine as a base. Purify via recrystallization (ethanol/water).
- Route 2 : Direct coupling via EDCI/HOBt in DMF for milder conditions. Monitor yields (typically 70–85%) and purity by HPLC-MS .
Advanced Research Questions
Q. How can computational methods like DFT optimize the synthesis and reactivity of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to:
- Predict reaction transition states (e.g., amide bond formation energy barriers).
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., ethoxy group’s electron-donating effects).
- Validate with experimental spectroscopic data (e.g., NMR chemical shifts) to refine computational models .
Q. What strategies resolve contradictions in crystallographic data for benzamide derivatives?
- Methodological Answer :
- Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement (B-factors) and hydrogen bonding networks.
- Cross-check with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) that may distort geometry .
Q. How do structural modifications (e.g., ethoxy vs. trifluoromethyl groups) impact biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies :
- Replace ethoxy with electron-withdrawing groups (e.g., trifluoromethyl) to assess antibacterial potency against acps-pptase enzymes.
- Compare IC₅₀ values using enzyme inhibition assays (e.g., fluorescence-based) .
Key Considerations
- Safety : Conduct Ames testing for mutagenicity (as in anomeric amide analogs) and use fume hoods during synthesis due to potential irritants (e.g., acyl chlorides) .
- Biological Evaluation : Screen for antimicrobial activity using MIC assays (e.g., against S. aureus), noting synergy with existing antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
